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Compound Focus: Lisinopril dihydrate

CAS No.: 83915-83-7

Cat. No.: S533293

The table below summarizes two distinct formulation strategies developed to enhance the delivery of

Lisinopril dihydrate.

. Key Additives
Formulation

Tvpe Polymer System Drug Load (Penetration Primary Finding
o Enhancers)

Transdermal HPMC:PVA (1:1 Information DMSO:PG (70:30) Optimized patch

Patch [1] ratio) missing at 10% w/w showed highest drug
flux through goat
skin.

Gelatin Gelatin with 20 mg Cross-linked with Sustained drug

Microspheres Carbopol 934P or Formaldehyde release was achieved

[2] Sodium Alginate for up to 24 hours.

Detailed Experimental Protocols

Protocol 1: Transdermal Patches for Enhanced Skin Permeation
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This protocol is designed to overcome the low and variable oral bioavailability (6-60%) of Lisinopril

dihydrate by creating a transdermal delivery system [1].

¢ 1. Patch Fabrication

o Polymer Solution: Dissolve Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol
(PVA) in a 1:1 ratio in a binary solvent system of water and methanol (70:30).

o Incorporation: Add Lisinopril dihydrate and 6% w/w glycerol as a plasticizer to the polymer
solution. Mix thoroughly.

o Penetration Enhancers: Incorporate a blend of Dimethylsulfoxide (DMSO) and Propylene
Glycol (PG) in a 70:30 ratio, at a total concentration of 10% of the final formulation.

o Casting: Pour the resulting solution onto a glass substrate and allow the solvents to evaporate,
forming a solid film using the solvent casting technique [1].

¢ 2. In Vitro Diffusion Study

o Membrane: Use full-thickness goat skin as the diffusion membrane.

o Apparatus: Employ a Keshary-Chein diffusion cell. Maintain the receptor compartment at 37 =
0.5°C.

o Analysis: Withdraw samples at predetermined intervals from the receptor compartment.
Analyze the drug content using a UV-Vis spectrophotometer at a wavelength of 258 nm to
determine the cumulative drug release and flux over time [1].

Protocol 2: Gelatin Microspheres for Sustained Release

This protocol aims to develop a prolonged-release microparticulate system for Lisinopril dihydrate using a

coacervation-phase separation technique [2].

e 1. Microsphere Preparation

o Gelatin Solution: Dissolve a specified amount of gelatin (e.g., 1-1.5 g) in 10 mL of distilled
water heated to 50°C.

o Drug Dispersion: Add 20 mg of Lisinopril dihydrate to the gelatin solution and stir at
approximately 300 rpm to form a stable dispersion.

o Coacervation: Pour the drug-polymer dispersion dropwise into 100 mL of sesame oil (also
maintained at 50°C) while stirring continuously.

o Cross-linking: After 2 hours of stirring, add 0.5 mL of formaldehyde as a cross-linking agent to
rigidize the formed microspheres. Continue stirring for another 30 minutes.
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o Harvesting: Cool the mixture and refrigerate for 24 hours. Collect the microspheres by filtration
and wash with propylene glycol to remove residual oil [2].

e 2. Evaluation and Release Study

o Drug Entrapment: Extract the drug from about 20 mg of dried microspheres using phosphate
buffer (pH 6.8). Determine the entrapment efficiency by measuring the drug content
spectrophotometrically at 258 nm [2].

o In Vitro Release: Place microspheres equivalent to 20 mg of Lisinopril dihydrate in a
dissolution apparatus (USP Type |) containing phosphate buffer (pH 7.4) at 37 £ 0.5°C and 50
rpm. Withdraw samples at regular intervals and analyze the drug concentration at 258 nm to
generate the release profile over 24 hours [2].

Experimental Workflow for Microsphere Formulation

The following diagram illustrates the key steps involved in preparing and evaluating Lisinopril dihydrate-

loaded gelatin microspheres.
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Key Insights for Researchers

e Polymer Impact: In microsphere formulations, increasing the polymer-to-drug ratio generally leads to
a slower drug release rate, allowing for fine-tuning of the release profile [2].

¢ Stability Testing: Conducting accelerated stability studies by storing formulations at 37 = 2°C and
65% relative humidity for at least six weeks is recommended to assess the physical stability and drug
content of the developed formulations over time [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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